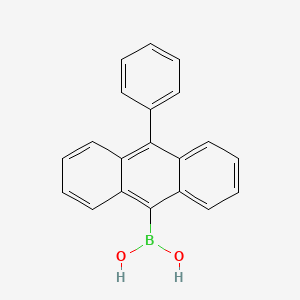

(10-Phenylanthracen-9-yl)boronic acid

Description

Properties

IUPAC Name |

(10-phenylanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPCPPWNSMAZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623823 | |

| Record name | (10-Phenylanthracen-9-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334658-75-2 | |

| Record name | (10-Phenylanthracen-9-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10-phenylanthracen-9-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(10-Phenylanthracen-9-yl)boronic acid chemical properties

This compound is associated with several GHS hazard statements. [8]* Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9][11]* Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing protective gloves, safety glasses, and a lab coat. [11]Avoid inhalation of dust and direct contact with skin and eyes. [9]

Conclusion

This compound is a high-value chemical intermediate whose unique structural and electronic properties make it a powerful tool for chemists and material scientists. Its primary role in Suzuki-Miyaura coupling enables the straightforward synthesis of complex, polyaromatic systems with applications spanning from next-generation OLED displays to novel pharmaceutical scaffolds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.

References

-

Xinghui. Discover this compound: Your Key to Advanced Materials. [Link]

-

ChemBK. 10-Phenylanthracene-9-boronic acid. [Link]

-

ChemWhat. This compound CAS#: 334658-75-2. [Link]

-

Xinghui. The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

RSC Publishing. Recent development of boronic acid-based fluorescent sensors. [Link]

-

ResearchGate. Recent development of boronic acid-based fluorescent sensors. [Link]

-

Beilstein-Institut. Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

-

MDPI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

-

NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 334658-75-2 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound CAS#: 334658-75-2 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (10-Phenylanthracen-9-yl) boronic 산 | 334658-75-2 [m.chemicalbook.com]

- 10. This compound | 334658-75-2 [amp.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 334658-75-2|this compound|BLD Pharm [bldpharm.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to (10-Phenylanthracen-9-yl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

(10-Phenylanthracen-9-yl)boronic acid is a polycyclic aromatic boronic acid that has emerged as a significant building block in the fields of materials science and medicinal chemistry. Its rigid, planar, and highly conjugated structure, derived from the fusion of a phenyl group with an anthracene core, imparts unique photophysical and electronic properties. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and key applications, with a focus on the practical insights relevant to researchers in organic synthesis and drug development.

The core value of this compound lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the precise incorporation of the large, fluorescent phenylanthracenyl moiety into more complex molecular architectures, enabling the fine-tuning of electronic properties in advanced materials and the construction of sterically demanding scaffolds in pharmacologically active compounds.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a boronic acid group (-B(OH)₂) attached to the 9-position of the anthracene ring, with a phenyl group substituted at the 10-position. This arrangement results in a sterically hindered yet highly conjugated system.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 334658-75-2 | [4][5] |

| Molecular Formula | C₂₀H₁₅BO₂ | [4][6] |

| Molecular Weight | 298.14 g/mol | [4] |

| Appearance | White to off-white or light yellow powder/solid.[3][7] | |

| Solubility | Soluble in methanol and other common alcohol solvents; poorly soluble in water.[7] | |

| IUPAC Name | This compound | [4] |

| InChI Key | RVPCPPWNSMAZKR-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the commercially available 9-bromo-10-phenylanthracene.[7] The general strategy involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.

Generalized Synthetic Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from similar preparations)

This protocol is a representative example adapted from established procedures for the synthesis of aryl boronic acids and should be performed by trained chemists with appropriate safety precautions.

Step 1: Lithiation of 9-Bromo-10-phenylanthracene

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 9-bromo-10-phenylanthracene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, typically a 1.6 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryl lithium intermediate is often indicated by a color change.

Step 2: Borylation and Hydrolysis

-

To the cold aryl lithium solution, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

Step 3: Work-up and Purification

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is foundational in both academic and industrial settings for the synthesis of biaryls, conjugated polymers, and complex organic molecules.[1]

Mechanistic Rationale

The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The phenylanthracenyl group is particularly effective in the transmetalation step due to the stability and reactivity of its carbon-boron bond, allowing for its efficient incorporation into target molecules.[1]

Applications in Drug Development and Materials Science

Organic Light-Emitting Diodes (OLEDs)

The large, conjugated system of the phenylanthracene core makes it an excellent chromophore. When incorporated into organic molecules, it can enhance thermal stability and tune the emissive properties, particularly for blue light emission which is critical for full-color displays.[3] this compound is used to synthesize these advanced materials, serving as a key intermediate for creating emitters, host materials, or charge-transporting layers in OLED devices.[2] The ability to form C-C bonds via Suzuki coupling allows for the systematic extension of conjugation and the attachment of various functional groups to optimize device performance.

Pharmaceutical Intermediates and Medicinal Chemistry

While specific drugs containing the (10-phenylanthracen-9-yl) moiety are not yet on the market, the use of boronic acids as intermediates in drug synthesis is widespread.[8] The phenylanthracene scaffold itself is a type of polycyclic aromatic hydrocarbon, a structural motif found in various biologically active molecules. Its planarity allows for potential intercalation with DNA, and its broad surface area can facilitate significant protein-ligand interactions. The boronic acid handle allows medicinal chemists to couple this large, rigid scaffold to other pharmacophores, creating novel compounds for screening in drug discovery programs.[2] Boronic acids themselves can also act as pharmacophores, for instance, by forming reversible covalent bonds with serine residues in enzyme active sites.

Safety, Handling, and a Critical Side Reaction: Protodeboronation

Laboratory Safety and Handling

This compound, like other aryl boronic acids, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9][10] Avoid dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere, as some boronic acids can be sensitive to air and moisture.[11]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9][12]

The Challenge of Protodeboronation

A common and often undesired side reaction in processes involving boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13][14] This reaction consumes the starting material and can complicate purification.

Mechanism: Protodeboronation is often catalyzed by aqueous acid or base and is highly dependent on the pH of the reaction medium.[13] For many aryl boronic acids, the reaction is fastest at high pH, proceeding through a more reactive boronate anion intermediate.[15]

Mitigation Strategies:

-

Anhydrous Conditions: Performing reactions under strictly anhydrous conditions can suppress protodeboronation pathways that require water.

-

Use of Boronic Esters: Converting the boronic acid to an ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[14][16] These esters can often be used directly in "anhydrous" Suzuki coupling protocols.

-

Reaction Optimization: Minimizing reaction time and temperature, and carefully selecting the base and solvent system can help to favor the desired cross-coupling over protodeboronation.

Conclusion

This compound is a high-value chemical intermediate whose utility is centered on its rigid, fluorescent, and sterically defined structure. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the synthesis of advanced materials for OLEDs and as a versatile building block for complex molecules in pharmaceutical research. A thorough understanding of its synthesis, reactivity, and the management of potential side reactions like protodeboronation is essential for researchers looking to leverage its unique properties in their scientific endeavors.

References

- Cresswell, A. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. DOI: 10.26434/chemrxiv-2022-lps72

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

- May, J. A., & Sigman, M. S. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292.

-

ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

-

IsoLab. (n.d.). Boric Acid. Retrieved from [Link]

-

ChemBK. (2024). 10-Phenylanthracene-9-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 334658-75-2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. Retrieved from [Link]

-

Greenguardee. (n.d.). 10-Phenylanthracene-9-boronic Acid 334658-75-2 | OLED Material. Retrieved from [Link]

- Torres, E., et al. (2021).

- Google Patents. (n.d.). US6713781B1 - Organic light-emitting device having phenanthroline-fused phenazine.

- Royal Society of Chemistry. (2023). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Materials Advances. DOI: 10.1039/D3MA00318B

Sources

- 1. laballey.com [laballey.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 334658-75-2 [matrix-fine-chemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. rcilabscan.com [rcilabscan.com]

- 13. Protodeboronation - Wikipedia [en.wikipedia.org]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (10-Phenylanthracen-9-yl)boronic acid

This guide provides a comprehensive technical overview of the solubility characteristics of (10-Phenylanthracen-9-yl)boronic acid, a crucial intermediate in the development of advanced materials and pharmaceuticals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for assessing its solubility, addressing the inherent challenges associated with boronic acids.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis.[1] Its large conjugated system, stemming from the phenylanthracene core, makes it a valuable component in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][2] Furthermore, its utility as a pharmaceutical intermediate underscores the importance of understanding its physicochemical properties for applications in drug discovery and development.[1][3] The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for any solubility study.

| Property | Value | Source |

| CAS Number | 334658-75-2 | [4][5] |

| Molecular Formula | C₂₀H₁₅BO₂ | [5] |

| Molecular Weight | 298.15 g/mol | [5][6] |

| Appearance | White to light yellow solid powder | [2][6][7] |

| pKa | 8.59 ± 0.30 (Predicted) | [8] |

Qualitative Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative descriptions from various sources provide a general understanding of its solubility.

-

Good Solubility: The compound is reported to be soluble in methanol and other common alcohol solvents like ethanol.[2][4][8][9][10]

-

Poor Solubility: It is described as having poor solubility in water.[2]

This profile suggests that polar protic solvents are more effective at dissolving this compound than water. The large, nonpolar phenylanthracene core likely dominates its solubility behavior, favoring organic solvents over aqueous media.

Challenges in the Experimental Determination of Boronic Acid Solubility

The experimental determination of solubility for boronic acids, including this compound, presents unique challenges that researchers must consider to obtain accurate and reproducible data.

Dehydration and Boroxine Formation

A primary complicating factor is the propensity of boronic acids to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[11][12] This equilibrium between the boronic acid and its corresponding boroxine is influenced by factors such as the solvent, temperature, and the presence of water.[11] The formation of the less soluble boroxine can lead to an underestimation of the true solubility of the monomeric boronic acid.

Caption: Workflow for the dynamic method of solubility determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise format to facilitate comparison and interpretation.

Table for Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Other Solvents | 25 | Experimental Value | Calculated Value |

The influence of solvent polarity on solubility should be analyzed. For arylboronic acids, solubility generally increases with the polarity of the solvent, with exceptions. [13]For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. [13][14][15]

Conclusion

While quantitative solubility data for this compound is not yet widely available, this guide provides a robust framework for its determination. By understanding the inherent challenges associated with boronic acids and employing systematic experimental protocols, researchers can generate the critical data needed to advance the application of this important molecule in materials science and drug development. The methodologies outlined herein, grounded in established practices for analogous compounds, offer a clear path to elucidating the complete solubility profile of this compound.

References

-

This compound CAS#: 334658-75-2. ChemWhat. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

This compound. PubChem. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

10-Phenylanthracene-9-boronic acid. ChemBK. [Link]

-

Leszczyńska, A., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4593–4600. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Pop-Georgievski, O., & Popelka, S. (2015). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Bolshan, Y., & Batey, R. A. (2005). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 10(4), 435–446. [Link]

-

This compound CAS NO.334658-75-2. Greenguardee. [Link]

-

Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [Link]

-

Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 557. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 334658-75-2 [sigmaaldrich.com]

- 7. This compound, CasNo.334658-75-2 Beijing Green Guardee Technology CO,.LTD China (Mainland) [greenguardee.lookchem.com]

- 8. This compound CAS#: 334658-75-2 [m.chemicalbook.com]

- 9. This compound | 334658-75-2 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (10-Phenylanthracen-9-yl)boronic acid

Introduction

(10-Phenylanthracen-9-yl)boronic acid is a polycyclic aromatic hydrocarbon derivative of significant interest in the development of advanced materials and pharmaceuticals.[1][2] Its rigid, planar anthracene core, coupled with the versatile reactivity of the boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for the construction of complex conjugated systems. These systems are often explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2][3]

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive analytical toolkit for the unambiguous identification and purity assessment of this compound. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with its distinct aromatic regions, is the primary determinant of its spectroscopic signature. The molecule consists of a tricyclic anthracene core, a phenyl substituent at the 10-position, and a boronic acid group at the 9-position. This arrangement dictates a unique electronic environment for each proton and carbon atom, which is reflected in the NMR spectra. The vibrational modes of the various functional groups (aromatic C-H, C=C, B-O, and O-H) give rise to a characteristic IR spectrum, while the molecular weight and fragmentation patterns are elucidated by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

¹H NMR Spectroscopy: A Detailed Projection

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the protons of the anthracene core and the phenyl group. The chemical shifts of aromatic protons are influenced by the ring current effect, leading to signals in the downfield region, typically between 7.0 and 9.0 ppm.[4][5]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 4H | Anthracene-H (peri positions) |

| ~7.2 - 7.8 | m | 9H | Anthracene-H & Phenyl-H |

| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary depending on the solvent and concentration.

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: The choice of solvent is critical for obtaining a well-resolved ¹H NMR spectrum of a boronic acid. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to broad and poorly resolved spectra. To mitigate this, a protic solvent such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) is often preferred over aprotic solvents like chloroform-d (CDCl₃). The protic solvent can break up the boroxine trimers through hydrogen bonding and exchange with the B(OH)₂ protons.

-

Aromatic Region: The protons on the anthracene core and the phenyl group will resonate in the aromatic region of the spectrum. Due to the substitution pattern, the symmetry of the anthracene core is broken, leading to a complex pattern of overlapping multiplets. The protons at the peri positions (1, 8, 4, and 5) of the anthracene are expected to be the most deshielded and appear at the lowest field.

-

Boronic Acid Protons: The two protons of the boronic acid hydroxyl groups are acidic and will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In the presence of D₂O, this peak will disappear due to proton-deuterium exchange, a useful diagnostic tool for its identification.

¹³C NMR Spectroscopy: A Structural Fingerprint

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. With 20 carbon atoms in this compound, the proton-decoupled ¹³C NMR spectrum is expected to show a number of distinct signals in the aromatic region.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 150 | Quaternary C (C-B, C-Ph) |

| ~125 - 135 | Anthracene & Phenyl CH |

| ~120 - 125 | Anthracene CH |

Note: This is a predicted spectrum. Actual chemical shifts may vary depending on the solvent.

Expert Insights:

-

Quaternary Carbons: The carbon atom attached to the boronic acid group (C9) and the carbon atom attached to the phenyl group (C10) are quaternary and will likely appear at the downfield end of the aromatic region. The signal for the carbon attached to boron may be broader due to quadrupolar relaxation of the boron nucleus.

-

Symmetry Considerations: The substitution pattern breaks the C₂ᵥ symmetry of anthracene, meaning that all 14 carbons of the anthracene core could, in principle, be inequivalent. Similarly, the carbons of the phenyl group will show distinct signals.

-

DEPT Analysis: To aid in the assignment of the ¹³C NMR spectrum, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic region of this molecule) and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the boronic acid moiety.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| ~1400 - 1300 | Strong | B-O stretch |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Experimental Considerations:

-

O-H Stretching: The most prominent feature in the IR spectrum will be a broad and strong absorption band in the high-frequency region corresponding to the O-H stretching of the boronic acid group. The broadness of this peak is due to intermolecular hydrogen bonding.[1][6]

-

B-O Stretching: A strong band associated with the B-O stretching vibration is expected in the 1400-1300 cm⁻¹ region. This is a characteristic absorption for boronic acids.[7][8]

-

Aromatic Vibrations: The spectrum will also display characteristic absorptions for the aromatic rings, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (900-675 cm⁻¹) due to C-H out-of-plane bending can sometimes provide information about the substitution pattern of the aromatic rings.

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using KBr pellets or as a mull (e.g., Nujol). Solution-state IR spectroscopy is also possible, and changes in the O-H stretching band upon dilution can provide further evidence of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data

| m/z | Interpretation |

| 298.12 | [M]⁺, Molecular ion (for C₂₀H₁₅¹¹BO₂) |

| 280.11 | [M-H₂O]⁺ |

| 254.12 | [M-B(OH)₂]⁺ |

Trustworthiness of the Protocol and Data Interpretation:

-

Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable soft ionization techniques for this compound. ESI-MS may be particularly useful for analyzing samples from solution.[9]

-

Molecular Ion: The mass spectrum should show a clear molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode) corresponding to the molecular weight of this compound (298.15 g/mol ).[10][11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments, with the [M]⁺ peak being the most abundant and a smaller [M-1]⁺ peak.

-

Fragmentation: Boronic acids are known to undergo dehydration under mass spectrometric conditions, so a peak corresponding to the loss of water ([M-H₂O]⁺) is likely to be observed.[13] Fragmentation may also involve the cleavage of the C-B bond, leading to the loss of the boronic acid group.[13][14] The study of fragmentation patterns can be aided by tandem mass spectrometry (MS/MS).[13]

Visualizing the Structure-Spectra Relationship

To better understand the relationship between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Recommended experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. While obtaining pristine spectra, particularly NMR, can be challenging due to the nature of boronic acids, careful selection of experimental parameters allows for the unambiguous structural elucidation of this important synthetic building block. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling them to confidently assess the identity and purity of their materials.

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1969). Canadian Journal of Chemistry. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Journal of the American Society for Mass Spectrometry. [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. (2015). Journal of Materials Chemistry C. [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2015). Chalmers University of Technology. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2015). Analytical Methods. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. [Link]

-

This compound | C20H15BO2 | CID 22247164. PubChem. [Link]

-

Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. (2020). RSC Advances. [Link]

-

Discover this compound: Your Key to Advanced Materials. Boron-Chem. [Link]

-

This compound CAS#: 334658-75-2. ChemWhat. [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). Langmuir. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). University of Notre Dame. [Link]

-

This compound CAS NO.334658-75-2. Greenguardee. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Synthesis and Characterization of Tris-Methacrylated 3,4,5Tris[(alkoxy)benzyloxy]benzoate Derivatives. ResearchGate. [Link]

-

(9-Phenylanthracen-10-yl)boronic acid 400607-46-7. Chinachemnet. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound, CasNo.334658-75-2 Beijing Green Guardee Technology CO,.LTD China (Mainland) [greenguardee.lookchem.com]

- 3. This compound | 334658-75-2 [chemicalbook.com]

- 4. 9,10-Dihydroanthracene(613-31-0) 1H NMR [m.chemicalbook.com]

- 5. 9,10-Diphenylanthracene(1499-10-1) 1H NMR spectrum [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemwhat.com [chemwhat.com]

- 13. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (10-Phenylanthracen-9-yl)boronic acid (CAS: 334658-75-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-Phenylanthracen-9-yl)boronic acid is a pivotal organoboron compound widely utilized as a synthetic intermediate in advanced materials science and pharmaceutical development. Its defining feature is a large, rigid, and highly conjugated aromatic system derived from the 10-phenylanthracene core. This structure imparts unique photophysical properties, making it an indispensable building block for high-performance Organic Light-Emitting Diodes (OLEDs). Furthermore, its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, provides a robust platform for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its reactivity and core applications, and essential safety and handling procedures.

Introduction and Significance

At the intersection of materials science and organic synthesis lies this compound, a compound whose value is intrinsically linked to its structure. The fusion of a phenyl group to the 9-position of an anthracene ring creates a sterically hindered and electronically rich scaffold. The boronic acid functional group at the 10-position serves as a versatile chemical handle, enabling the covalent attachment of this desirable moiety onto other molecules.

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction's mild conditions and high functional group tolerance have made it a cornerstone of modern synthetic chemistry. By employing this compound, researchers can precisely introduce the bulky, fluorescent phenylanthracenyl group, a critical step in tuning the electronic and photophysical properties of target molecules.[1][2] Its applications are therefore prominent in fields demanding tailored molecular structures, such as the development of next-generation OLED displays and the synthesis of complex drug candidates.[3][4]

Physicochemical Properties and Characterization

This compound is typically supplied as a very light yellow or off-white solid powder.[2][5] Ensuring high purity of the material is critical, as impurities can poison the catalyst in cross-coupling reactions, leading to reduced yields and complex purification procedures.[1]

| Property | Value | Source(s) |

| CAS Number | 334658-75-2 | [4][6][7] |

| Molecular Formula | C₂₀H₁₅BO₂ | [3][6][7] |

| Molecular Weight | 298.14 g/mol | [6][7][8] |

| Appearance | White to off-white solid powder | [4][5][6] |

| Solubility | Soluble in methanol; poorly soluble in water | [2][4][6][9] |

| Density | ~1.27 g/cm³ | [6][9] |

| Storage | Store in a dry, dark, cool place; Light sensitive | [6][9][10] |

Standard analytical techniques for confirming the identity and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[11]

Synthesis and Purification

The most widely utilized and efficient synthesis of this compound begins with the commercially available precursor, 9-bromo-10-phenylanthracene.[2][4][6] The methodology is a classic example of a lithium-halogen exchange followed by borylation.

Synthetic Workflow

The process involves two main steps:

-

Lithiation: The bromine atom on the anthracene core is exchanged with lithium using a strong organolithium base, typically n-butyllithium (n-BuLi). This step must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures to prevent side reactions.

-

Borylation & Hydrolysis: The resulting aryl lithium intermediate, a potent nucleophile, is quenched with a borate ester, such as triisopropyl borate or trimethyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Organic Electronics (OLEDs)

The 10-phenylanthracene scaffold is highly sought after for OLED materials due to its high thermal stability, excellent fluorescence quantum yield, and deep blue emission potential. [3][5]By incorporating this moiety into larger conjugated systems via Suzuki coupling, scientists can develop:

-

Efficient Emitters: Molecules that serve as the light-emitting layer in OLED devices. The rigid structure helps minimize non-radiative decay pathways, leading to brighter and more efficient displays. [3]* Host Materials: Materials that form the matrix for dopant emitters in phosphorescent OLEDs (PhOLEDs).

-

Transport Layer Materials: The large aromatic system can facilitate charge transport (holes or electrons) within the device stack.

The ability to strategically place the bulky 10-phenylanthracene group allows for fine-tuning of intermolecular interactions, preventing aggregation-caused quenching and improving device lifetime and efficiency. [12]

Application in Pharmaceutical and Fine Chemical Synthesis

In drug discovery and development, the Suzuki reaction is a key tool for constructing complex molecular frameworks. 1boronic acid serves as a valuable building block for introducing a large, hydrophobic, and rigid substituent. [3]This can be crucial for modulating a drug candidate's binding affinity to a biological target, improving its pharmacokinetic profile, or creating fluorescent probes for diagnostic applications.

Safety and Handling

This compound requires careful handling due to its potential health effects. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [10][14] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [10][13][14] * Handling: Avoid breathing dust. [14]Prevent dust formation and dispersion. Wash hands and face thoroughly after handling. [10][14] * Storage: Keep the container tightly closed and store in a dry, cool, and dark place, as the material is light-sensitive. [6][9][10]Store away from incompatible materials such as strong oxidizing agents. [10]

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [10][14] * Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice. [10][14] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [14]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both materials science and medicinal chemistry. Its robust synthesis and versatile reactivity, particularly in the Suzuki-Miyaura coupling, provide a reliable method for integrating the unique properties of the 10-phenylanthracene core into novel functional molecules. For researchers aiming to design next-generation OLEDs or construct complex pharmaceutical agents, a thorough understanding of this compound's properties, handling, and reactivity is essential for success.

References

- The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound. Google AI Test Kitchen.

- 10-Phenylanthracene-9-boronic acid - ChemBK. ChemBK.

- Discover (10-Phenylanthracen-9-yl)

- This compound CAS#: 334658-75-2.

- (10-Phenylanthracen-9-yl) boronic 산 | 334658-75-2. ChemicalBook.

- This compound | 334658-75-2. ChemicalBook.

- This compound | C20H15BO2 | CID 22247164. PubChem.

- Safety Data Sheet for 10-Phenyl-9-anthraceneboronic Acid. TCI AMERICA.

- SAFETY DATA SHEET - (10-Phenylanthracene-9-boronic acid). Fisher Scientific.

- AB331564 | CAS 334658-75-2. abcr Gute Chemie.

- CAS 334658-75-2 this compound. Alfa Chemistry.

- 334658-75-2|this compound. BLD Pharm.

- This compound CAS NO.334658-75-2. Guidechem.

- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.

- 10-Phenylanthracene-9-boronic Acid 334658-75-2 | OLED M

- This compound - Echemi. Echemi.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 334658-75-2 [chemicalbook.com]

- 5. This compound, CasNo.334658-75-2 Beijing Green Guardee Technology CO,.LTD China (Mainland) [greenguardee.lookchem.com]

- 6. (10-Phenylanthracen-9-yl) boronic 산 | 334658-75-2 [m.chemicalbook.com]

- 7. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemwhat.com [chemwhat.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 334658-75-2|this compound|BLD Pharm [bldpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

The Advent and Evolution of Anthracene-Based Boronic Acids: A Technical Guide for Advanced Research

Abstract

The conjugation of the boronic acid functional group with the fluorescent anthracene core has given rise to a versatile class of molecules that have significantly impacted the fields of chemical sensing, materials science, and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, photophysical properties, and applications of anthracene-based boronic acids. We will explore the foundational research that established these compounds as pivotal tools for molecular recognition, particularly for carbohydrates, and delve into the mechanistic principles governing their unique fluorescent responses. Furthermore, this guide will detail synthetic methodologies, present key quantitative data, and outline experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for utilizing these remarkable compounds.

Genesis of a Powerful Partnership: A Historical Perspective

The story of anthracene-based boronic acids is a tale of two distinct chemical entities, each with a rich history, that were ingeniously combined to create a powerful new tool for science. Anthracene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent.[1] For much of its history, it was primarily used as a precursor for dyes.[1] Boronic acids, on the other hand, were first reported in 1860 by Edward Frankland.[2] These compounds, characterized by a carbon-boron bond, were initially of academic interest but later found extensive use in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[3]

The true potential of combining these two moieties was not realized until the early 1990s with the advent of fluorescent chemosensors. A seminal 1992 paper by Juyoung Yoon and Anthony W. Czarnik in the Journal of the American Chemical Society is widely recognized as the first report of an anthracene-based boronic acid as a fluorescent sensor for carbohydrates.[4][5] They demonstrated that 2-anthrylboronic acid could signal the presence of polyols in water through a change in its fluorescence, a phenomenon they termed "chelation-enhanced quenching".[5][6][7]

This groundbreaking work laid the foundation for a new field of research. Shortly after, in 1994, the research group of Seiji Shinkai, in collaboration with Tony D. James, further advanced the field by developing an anthracene-based boronic acid sensor that incorporated an aminomethyl group.[4][8] This structural modification led to a significant "turn-on" fluorescence response upon binding to saccharides, a more desirable outcome for sensing applications.[8] They proposed a photoinduced electron transfer (PET) mechanism to explain this observation, where the lone pair of electrons on the nitrogen atom quenches the anthracene fluorescence, and upon binding of a diol to the boronic acid, this quenching is inhibited, leading to an increase in fluorescence.[8][9] These pioneering studies by the Czarnik and Shinkai groups ignited a wave of research into the design and application of anthracene-based boronic acids that continues to this day.

The Art of Synthesis: Crafting the Molecular Architecture

The synthesis of anthracene-based boronic acids typically involves the introduction of a boronic acid or boronate ester group onto the anthracene scaffold. The most common precursor is a halogenated anthracene, such as 9-bromoanthracene.[3][10]

General Synthetic Route to 9-Anthraceneboronic Acid

A widely used method for the synthesis of 9-anthraceneboronic acid involves a lithium-halogen exchange followed by reaction with a trialkyl borate.[3][10]

Experimental Protocol:

-

Bromination of Anthracene: Anthracene is first brominated to produce 9-bromoanthracene. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[3]

-

Lithiation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), 9-bromoanthracene is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF). The solution is cooled to a low temperature, typically -78 °C.[3]

-

Boron Introduction: An organolithium reagent, such as n-butyllithium, is added dropwise to the solution, resulting in a lithium-halogen exchange to form 9-anthryllithium. Following this, a trialkyl borate, like trimethyl borate or triisopropyl borate, is added to the reaction mixture.[5][10]

-

Hydrolysis: The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.[3][5]

-

Purification: The crude product is then extracted with an organic solvent, dried, and purified, typically by recrystallization, to yield the final 9-anthraceneboronic acid as a solid.[3][5]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for 9-anthraceneboronic acid.

Unveiling the Luminescence: Photophysical Properties and Sensing Mechanisms

The utility of anthracene-based boronic acids as chemosensors stems from their remarkable photophysical properties. Anthracene itself is a well-known fluorophore, exhibiting a characteristic blue fluorescence under UV light.[1] The introduction of a boronic acid group, often in conjunction with other functional groups, allows for the modulation of this fluorescence in response to the binding of an analyte.

Key Photophysical Mechanisms

Two primary mechanisms govern the fluorescence changes observed in these systems:

-

Photoinduced Electron Transfer (PET): As proposed by Shinkai and James, in many anthracene-boronic acid sensors, a nearby electron-donating group, such as an amine, can quench the fluorescence of the excited anthracene through PET.[8][9] The binding of a diol to the boronic acid alters the electronic properties of the molecule, often through a change in the interaction between the boron and the amine. This can disrupt the PET process, leading to a "turn-on" of fluorescence.[8][9]

-

Internal Charge Transfer (ICT): In some designs, the boronic acid group is directly conjugated to the anthracene fluorophore.[11] In these systems, the binding of an analyte can alter the electron density distribution in the excited state, leading to a shift in the emission wavelength. This is known as an internal charge transfer mechanism.[11][12]

Diagram of the PET Sensing Mechanism:

Sources

- 1. Page loading... [guidechem.com]

- 2. Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Probing the Role of the Bridging Nitrogen in the Signaling Mechanism of an Anthracene–Boronic Acid Sugar Sensor and a Different Version of the PET-Based Mechanism | CoLab [colab.ws]

- 10. Anthracene synthesis - chemicalbook [chemicalbook.com]

- 11. Fluorescent Chemosensors for Carbohydrates: A Decade's Worth of Bright Spies for Saccharides in Review | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive into (10-Phenylanthracen-9-yl)boronic acid: Bridging Molecular Architecture and Functional Applications

This technical guide provides an in-depth exploration of the theoretical underpinnings of (10-Phenylanthracen-9-yl)boronic acid, a molecule of significant interest in advanced materials science and drug development. By leveraging computational chemistry, we can elucidate the electronic and structural properties that govern its reactivity and photophysical behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile compound.

Introduction: The Significance of a Unique Molecular Scaffold

This compound is a unique aromatic organic compound characterized by a large, conjugated system derived from its phenylanthracene core.[1] This structural feature is the primary determinant of its notable luminescent and electronic properties.[1] The presence of the boronic acid functional group further enhances its utility, enabling its use as a versatile building block in a variety of chemical reactions, most notably the Suzuki coupling.[1][2]

The primary applications for this molecule lie in the development of Organic Light-Emitting Diodes (OLEDs) and as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] In the realm of OLEDs, the ability to fine-tune the degree of conjugation within the molecule allows for precise control over its luminescent properties, contributing to the creation of brighter and more efficient displays.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 334658-75-2 | [2] |

| Molecular Formula | C20H15BO2 | [2] |

| Molecular Weight | 298.14 g/mol | PubChem |

| Appearance | Off-white to light yellow solid powder | [1][2] |

| Solubility | Soluble in methanol and ethanol; poor in water | [1] |

Theoretical Framework: Unveiling Electronic Structure and Reactivity

A thorough understanding of the electronic properties of this compound is paramount to predicting its behavior in various applications. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine its molecular orbitals and predict its photophysical characteristics.

Frontier Molecular Orbitals: The Key to Electronic Behavior

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally correlates with higher chemical reactivity and the ability to absorb longer wavelengths of light.

For this compound, the HOMO and LUMO are expected to be primarily localized on the extensive π-system of the phenylanthracene core. This delocalization of electrons across the aromatic rings is responsible for its characteristic UV-Vis absorption and fluorescence properties.

Diagram 1: Conceptual Workflow for Theoretical Analysis

Caption: A conceptual workflow for the theoretical analysis of this compound.

Computational Methodology: A Self-Validating System

To obtain reliable theoretical data, a robust computational protocol is essential. The following outlines a standard approach for the theoretical investigation of this compound:

-

Geometry Optimization: The initial step involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

Electronic Properties: With the optimized geometry, single-point energy calculations can be performed to determine the HOMO and LUMO energies and visualize the corresponding orbitals.

-

Spectroscopic Simulation: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for its optical properties.

Application in OLEDs: A Molecular Design Perspective

The suitability of this compound as an OLED material stems from its high fluorescence quantum yield and the tunability of its emission color.[1] The large conjugated system allows for efficient light emission, a critical requirement for high-performance OLEDs.

Theoretical modeling plays a crucial role in the rational design of new OLED materials based on this scaffold. By computationally screening derivatives with different substituents on the phenyl or anthracene rings, it is possible to predict how these modifications will affect the HOMO-LUMO gap and, consequently, the emission wavelength. This in-silico approach significantly accelerates the discovery of novel materials with desired properties.

Role as a Chemical Sensor: The Boronic Acid Functionality

Boronic acids are well-known for their ability to reversibly bind with diols, such as saccharides. This interaction forms the basis of their application in chemical sensors. The binding event can induce a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission, allowing for the detection of the target analyte.

The phenylanthracene core of this compound provides a sensitive fluorescent reporter for these binding events. Theoretical studies can model the interaction between the boronic acid group and various diols, helping to predict the selectivity and sensitivity of a potential sensor.

Diagram 2: Sensing Mechanism of this compound

Caption: The sensing mechanism of this compound with a diol analyte.

Experimental Protocol: Synthesis and Characterization

While this guide focuses on theoretical studies, a robust theoretical model must be validated by experimental data. The following is a generalized protocol for the synthesis of this compound.

Synthesis of this compound

The most common and efficient synthesis route starts from 9-bromo-10-phenylanthracene.[1][3]

-

Lithiation: 9-bromo-10-phenylanthracene is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium, is added dropwise to facilitate the lithium-halogen exchange, forming the corresponding aryl lithium reagent.[1][3]

-

Borylation: A borate ester, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.[1][3] The aryl lithium reagent acts as a nucleophile, attacking the boron atom.

-

Hydrolysis: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the boronate ester to yield the final product, this compound.[1][3]

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the high purity required for its applications.[2]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the functional groups present.

-

UV-Vis and Fluorescence Spectroscopy: To characterize its photophysical properties.

Conclusion and Future Outlook

This compound is a molecule with significant potential in materials science and medicinal chemistry. Theoretical studies, grounded in computational chemistry, provide invaluable insights into its electronic structure and reactivity, guiding the design of new materials and sensors. The synergy between theoretical prediction and experimental validation will continue to be a powerful driver of innovation in these fields. Future research will likely focus on the development of novel derivatives with enhanced properties for specific applications, further expanding the utility of this versatile molecular scaffold.

References

- Vertex AI Search. (2026). Discover (10-Phenylanthracen-9-yl)

- ChemBK. (2024).

- ChemicalBook. (n.d.). (10-Phenylanthracen-9-yl) boronic 산 | 334658-75-2.

Sources

An In-Depth Technical Guide to the Physical Characteristics of (10-Phenylanthracen-9-yl)boronic Acid Powder

This guide provides a comprehensive technical overview of the essential physical characteristics of (10-Phenylanthracen-9-yl)boronic acid powder (CAS No: 334658-75-2). Designed for researchers, chemists, and materials scientists, this document synthesizes critical data with field-proven methodologies to ensure a thorough understanding of this key organic intermediate. The insights and protocols herein are structured to support applications ranging from advanced materials science, such as the fabrication of Organic Light-Emitting Diodes (OLEDs), to the synthesis of complex pharmaceutical compounds.

Introduction: The Significance of this compound

This compound is an aromatic boronic acid featuring a large, conjugated system composed of a phenyl group attached to an anthracene core. This unique structure makes it an invaluable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from its ability to introduce the rigid and photophysically active phenylanthracene moiety into larger molecular architectures, thereby tuning the electronic and luminescent properties of the final materials.[1] A precise understanding of its physical properties is paramount for consistent reaction outcomes, process optimization, and the rational design of new functional materials.

Core Physicochemical & Macroscopic Properties

The foundational properties of a chemical powder dictate its handling, storage, and behavior in various solvent systems.

General Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 334658-75-2 | [2][3][4] |

| Molecular Formula | C₂₀H₁₅BO₂ | [2][3][4] |

| Molecular Weight | 298.15 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Density | ~1.27 g/cm³ | [5] |

| Predicted Boiling Point | 521.3 ± 53.0 °C at 760 mmHg | [1][5] |

Solubility Profile

The solubility of a reagent is critical for selecting appropriate reaction and purification solvents. This compound exhibits solubility characteristics typical of large, aromatic organic compounds.

| Solvent Class | Representative Solvents | Solubility | Rationale & Insight |

| Alcohols | Methanol, Ethanol | Good | The polar hydroxyl group of the alcohols can interact with the boronic acid moiety, facilitating dissolution.[1] Methanol is a commonly cited solvent.[5] |

| Ethers & Ketones | THF, Diethyl Ether, Acetone | Moderate to Good | Phenylboronic acids generally show high solubility in ethers and ketones. These solvents offer a balance of polarity suitable for dissolving the compound without reacting with it.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are effective for many organic compounds but should be chosen based on downstream reaction compatibility. |

| Aromatic | Toluene, Xylene | Moderate | Often used in Suzuki coupling reactions where the boronic acid is a reagent. Solubility is typically sufficient at reaction temperatures. |

| Apolar Alkanes | Hexane, Heptane | Poor | The high polarity of the boronic acid group and the rigid aromatic structure prevent effective solvation by nonpolar solvents. |

| Aqueous | Water | Poor | The large, hydrophobic phenylanthracene backbone dominates the molecule's character, leading to poor water solubility.[1] |

Solid-State Characterization: Crystallinity and Thermal Behavior

The solid-state properties of the powder, including its crystallinity and thermal stability, directly impact its reactivity, dissolution rate, and shelf-life.

Crystallinity Assessment via Powder X-Ray Diffraction (PXRD)

Causality: PXRD is the definitive technique for confirming the long-range molecular order of the material. A crystalline powder will produce a distinct diffraction pattern of sharp peaks, whereas an amorphous solid yields a broad, featureless halo. This distinction is critical because the crystalline form represents the most thermodynamically stable state, ensuring consistent properties batch-to-batch. Amorphous content can lead to variations in solubility and reactivity.[7][8]

-

Sample Preparation: Gently grind a small amount (~10-20 mg) of the powder with a mortar and pestle to ensure random crystal orientation. Load the powder into a low-background sample holder, using a glass slide to press the surface flat and flush with the holder's rim.[7]

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).

-

Data Acquisition: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern serves as a unique "fingerprint" for the crystalline phase of this compound.

Thermal Properties via DSC and TGA

Thermal analysis is essential to define the material's stability and identify key phase transitions.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of its melting point. The melting point is a fundamental indicator of purity; impurities typically depress and broaden the melting endotherm.

Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature.[9] This is crucial for determining the onset of thermal decomposition, which defines the upper-temperature limit for safe handling and use in reactions. It can also quantify residual solvent or moisture content.[9][10]

-

Sample Preparation: Accurately weigh 3-5 mg of the powder into an aluminum TGA/DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[11]

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Equilibrate at 30 °C.

-

Ramp the temperature to a point well above the expected melt (e.g., 250 °C) at 10 °C/min under nitrogen.

-

Record the heat flow. The peak of the endothermic event corresponds to the melting point.

-

Spectroscopic Characterization for Structural Verification

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of this compound. While specific spectral data can be obtained from suppliers, understanding the expected features is key for independent verification.[12][13]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a complex series of multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the anthracene and phenyl rings. The two protons of the -B(OH)₂ group may appear as a broad singlet, which is often exchangeable with D₂O.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes to look for include a strong, broad O-H stretch around 3300-3400 cm⁻¹ (characteristic of the boronic acid), a sharp B-O stretching vibration near 1350 cm⁻¹, and multiple C=C stretching peaks in the 1400-1600 cm⁻¹ region, indicative of the aromatic framework.

-

UV-Vis (Ultraviolet-Visible Spectroscopy): Due to its extensive conjugated π-system, the compound is expected to exhibit strong UV absorption. The spectrum, typically run in a solvent like methanol or DCM, should show fine-structured absorption bands characteristic of the anthracene chromophore.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity and purity of the powder.

-

Light Sensitivity: The compound is noted to be light-sensitive.[14] Exposure to UV light can potentially lead to photochemical degradation. It should always be stored in amber vials or opaque containers.

-

Atmosphere and Temperature: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent dehydration of the boronic acid to its anhydride form. Storage in a cool, dry place, such as a refrigerator or desiccator, is recommended.

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a crystalline powder whose physical properties are well-suited for its role as a versatile synthetic intermediate. Its defined solubility profile, crystalline nature, and thermal limits are key parameters that must be understood and controlled by researchers. The methodologies outlined in this guide provide a robust framework for the consistent characterization of this compound, ensuring its effective and reliable application in the development of next-generation pharmaceuticals and advanced organic electronic materials.

References

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]

-

10-Phenylanthracene-9-boronic acid. (2024). ChemBK. Available at: [Link]

-

McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). National Renewable Energy Laboratory. Available at: [Link]

-

What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021). Particle Technology Labs. Available at: [Link]

-

Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). (2023). ALS Testing Services (Thailand) Co., Ltd. Available at: [Link]

-

Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024). AIP Publishing. Available at: [Link]

-

This compound | CAS 334658-75-2. (n.d.). Molbase. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. Available at: [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). MDPI. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]

-

10-Phenylanthracene-9-boronic acid, 98%. (n.d.). Fisher Scientific. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS 334658-75-2 [matrix-fine-chemicals.com]

- 3. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. PPXRD - Abstract Submission Form [icdd.com]

- 7. mcgill.ca [mcgill.ca]

- 8. pubs.aip.org [pubs.aip.org]

- 9. particletechlabs.com [particletechlabs.com]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. mdpi.com [mdpi.com]

- 12. 334658-75-2|this compound|BLD Pharm [bldpharm.com]

- 13. 952604-30-7|(4-(10-Phenylanthracen-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 14. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (10-Phenylanthracen-9-yl)boronic Acid